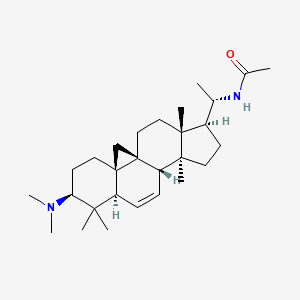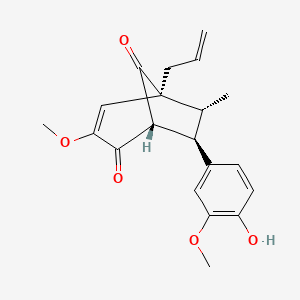
Buxbodine D
Vue d'ensemble
Description
Buxbodine D: is a naturally occurring alkaloid isolated from the plant Buxus bodinieri. It belongs to the class of steroidal alkaloids and has the molecular formula C28H46N2O with a molecular weight of 426.69 g/mol . This compound is known for its bioactive properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Buxbodine D is typically extracted from the herbs of Buxus bodinieri. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material . The compound is then purified through chromatographic techniques to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Buxus bodinieri using optimized solvent extraction methods. The process is followed by purification steps such as column chromatography to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Buxbodine D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Buxbodine D involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Buxbodine D is part of a series of steroidal alkaloids isolated from Buxus bodinieri. Similar compounds include:
- Buxbodine A
- Buxbodine B
- Buxbodine C
- Buxbodine E
- Cyclovirobuxine
- Pachyaximine A
- Pachysamine M
- Axillaridine A
- Buxtamine
Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties. While other similar compounds share structural similarities, this compound has distinct chemical and pharmacological characteristics that make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOKSILAUNMUGQ-DMEQQSNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122482 | |
| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390362-53-5 | |
| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390362-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula, weight, and key spectroscopic data for Buxbodine D?
A1: this compound possesses the molecular formula C₂₉H₄₈N₂O₂ []. Its molecular weight is 456.7 g/mol. While the research paper does not provide specific spectroscopic data points, it mentions that the structural elucidation of this compound was achieved using IR, UV, MS, and NMR spectroscopic analyses []. This suggests that data from these techniques, such as characteristic IR absorption bands, UV absorbance maxima, mass fragmentation patterns, and NMR chemical shifts and coupling constants, were likely used to determine its structure.
Q2: Has the biological activity of this compound been investigated?
A2: The research paper "Steroidal Alkaloids from Buxus bodinieri" primarily focuses on the isolation and structural characterization of this compound and four other novel alkaloids from the Buxus bodinieri plant []. It does not delve into the biological activity or potential medicinal properties of these compounds. Further research is needed to explore the pharmacological potential of this compound, including its interactions with biological targets, downstream effects, and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide-d5](/img/new.no-structure.jpg)

